LY-395153

AMPA receptor Radioligand binding GluR4

LY-395153 (CAS 211313-51-8) is an arylpropylsulfonamide AMPA receptor positive allosteric modulator (PAM). It binds to a unique modulatory site on AMPA receptors distinct from the agonist binding site and potentiates receptor function in a glutamate-dependent manner.

Molecular Formula C19H24N2O3S
Molecular Weight 360.5 g/mol
CAS No. 211313-51-8
Cat. No. B1675692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY-395153
CAS211313-51-8
SynonymsLY-395153;  LY 395153;  LY395153.
Molecular FormulaC19H24N2O3S
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C19H24N2O3S/c1-14(2)25(23,24)20-13-15(3)16-9-11-18(12-10-16)21-19(22)17-7-5-4-6-8-17/h4-12,14-15,20H,13H2,1-3H3,(H,21,22)
InChIKeySQLIWPPPMPRBNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LY-395153 (CAS 211313-51-8) Procurement Guide for AMPA Receptor Potentiation Studies


LY-395153 (CAS 211313-51-8) is an arylpropylsulfonamide AMPA receptor positive allosteric modulator (PAM) [1]. It binds to a unique modulatory site on AMPA receptors distinct from the agonist binding site and potentiates receptor function in a glutamate-dependent manner [1]. The compound has been characterized in both native (rat cerebral cortex) and recombinant (human GluR4flip) receptor systems, with demonstrated utility as a radioligand ([³H]LY395153) for probing AMPA receptor allosteric regulation [1].

Why Generic AMPA Potentiators Cannot Replace LY-395153 in Targeted Research Applications


AMPA receptor potentiators exhibit marked heterogeneity in binding site interactions, allosteric coupling efficiency, and functional outcomes across receptor subunit compositions and assay systems [1]. LY-395153 belongs to the arylpropylsulfonamide class and binds to a site that overlaps with but is not identical to the cyclothiazide binding pocket; its binding is differentially modulated by glutamate, NBQX, and LY303070 compared to other AMPA potentiators [1]. Furthermore, a single point mutation (S776Q) in the GluR4 subunit differentially attenuates LY-395153 potentiation relative to cyclothiazide, underscoring that structurally related potentiators are not functionally interchangeable at the molecular level [2].

Quantitative Differentiation of LY-395153 Against Key AMPA Receptor Modulators


LY-395153 Binding Affinity: Species and Subunit Selectivity

LY-395153 exhibits statistically significant differential binding affinity between human recombinant GluR4(flip) and native rat cortical AMPA receptors. In the presence of 500 µM L-glutamate, [³H]LY395153 binding to human GluR4(flip) displays a Kd of 55.6 ± 5.3 nM, compared to a Kd of 110 ± 15.1 nM for rat cortical receptors [1]. This demonstrates that LY-395153's binding affinity is influenced by both species and subunit composition, a factor that must be considered when selecting an AMPA potentiator for cross-species or subunit-specific studies.

AMPA receptor Radioligand binding GluR4

Functional Potency: LY-395153 vs. Cyclothiazide in GluA1o-γ4 Calcium Assays

In a direct head-to-head comparison using GluA1o-γ4 intracellular calcium assays, LY-395153 demonstrates substantially higher functional potency than cyclothiazide. LY-395153 exhibits a pEC50 of 7.08 ± 0.04 (GCaMP6s) and 6.99 ± 0.26 (Fluo-4), whereas cyclothiazide yields a pEC50 of 5.31 ± 0.05 (GCaMP6s) and 5.02 ± 0.25 (Fluo-4) [1]. This corresponds to approximately a 60-fold difference in EC50 values (EC50 ≈ 83 nM for LY-395153 vs. ≈ 4.9 µM for cyclothiazide in GCaMP6s).

AMPA receptor PAM Calcium assay

Binding Site Overlap: LY-395153 vs. Cyclothiazide Competitive Interaction

Cyclothiazide competitively inhibits [³H]LY395153 binding with a Ki of approximately 7 µM [1]. This Ki value is comparable to cyclothiazide's EC50 values reported in electrophysiological studies, indicating that the two compounds share overlapping binding determinants. However, the mutation S776Q in human GluR4 differentially attenuates potentiation by LY-395153 and cyclothiazide, suggesting that while their binding sites overlap, they are not identical and exhibit distinct structure-activity relationships [2].

AMPA receptor Allosteric modulation Competitive binding

Distinct Binding Site: LY-395153 vs. CX516 (Ampakine)

In contrast to cyclothiazide, the structurally unrelated AMPA receptor potentiator CX516 (an ampakine) does not inhibit [³H]LY395153 binding at concentrations up to 600 µM [1]. This demonstrates that LY-395153 binds to a site distinct from the ampakine binding pocket. This lack of cross-competition indicates that LY-395153 and CX516 can be used orthogonally to probe different allosteric regulatory mechanisms on the AMPA receptor.

AMPA receptor Allosteric modulator Binding site

S776Q Mutation Differentially Affects LY-395153 and Cyclothiazide Potentiation

The S776Q mutation in the human GluR4 subunit markedly attenuates potentiation by both LY-395153 and cyclothiazide, but does not eliminate it [1]. Importantly, [³H]LY395153 binding is significantly reduced by this mutation, whereas the response to glutamate and the binding of a competitive antagonist ([³H]Ro 48-8587) remain unchanged [1]. This indicates that LY-395153's allosteric effect is mediated through a specific structural determinant that is shared with cyclothiazide but with distinct sensitivity.

AMPA receptor Mutation Allosteric modulation

Higher Potency Compared to Earlier AMPA Potentiators in Neuronal Preparations

LY-395153 has been shown to increase AMPA receptor-mediated currents in cerebellar Purkinje neurons with a far higher potency than previously described AMPA receptor potentiators [1]. While direct quantitative comparisons to specific earlier compounds are not provided in the cited source, this class-level observation positions LY-395153 as a high-potency tool for studying AMPA receptor function in native neuronal circuits.

AMPA receptor Purkinje neurons Electrophysiology

Optimal Use Cases for LY-395153 Based on Verified Differential Evidence


Radioligand Binding Assays for AMPA Receptor Allosteric Site Characterization

LY-395153's validated use as [³H]LY395153 provides a direct probe for the unique arylpropylsulfonamide binding site on AMPA receptors. Its differential affinity for human GluR4(flip) (Kd = 55.6 ± 5.3 nM) versus rat cortical receptors (Kd = 110 ± 15.1 nM) [1] makes it suitable for studies examining species- or subunit-specific allosteric regulation. Additionally, the lack of competition with CX516 (up to 600 µM) [1] allows for orthogonal binding site mapping.

High-Potency Functional Potentiation in Recombinant GluA1o-γ4 Calcium Flux Assays

LY-395153's superior potency (pEC50 = 7.08 ± 0.04) compared to cyclothiazide (pEC50 = 5.31 ± 0.05) in GluA1o-γ4 calcium assays [1] makes it the preferred positive allosteric modulator for high-throughput screening formats where lower compound concentrations are desired to minimize solvent effects or off-target interactions.

Structure-Activity Relationship (SAR) Studies Focused on the S776 Allosteric Determinant

The S776Q mutation in human GluR4 differentially attenuates LY-395153 potentiation and binding without affecting glutamate sensitivity [1]. This provides a well-defined molecular tool for validating compound interactions at the arylpropylsulfonamide binding pocket and for discriminating between mechanistically distinct AMPA receptor modulators in SAR campaigns.

Electrophysiological Studies in Native Neuronal Preparations Requiring High Potency

LY-395153 has been reported to potentiate AMPA receptor-mediated currents in cerebellar Purkinje neurons with higher potency than earlier potentiators [1]. Researchers requiring robust, reproducible modulation of synaptic responses in native tissue may benefit from LY-395153's enhanced potency profile.

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